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Compound of Interest

Compound Name: 2-(Cyclopropylamino)acetic acid

Cat. No.: B178280

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both
novel chemical space and improved pharmaceutical properties is relentless. Among the myriad
of building blocks available to the medicinal chemist, 2-(cyclopropylamino)acetic acid, a non-
proteinogenic amino acid, has emerged as a particularly valuable synthon.[1][2] Itis a
derivative of glycine where a cyclopropyl group is attached to the nitrogen atom. The
significance of this molecule lies not in its inherent biological activity, but in the profound and
advantageous properties conferred by the cyclopropyl moiety.

The cyclopropane ring, the smallest of the cycloalkanes, is more than a simple aliphatic linker.
Its unique stereoelectronic properties are strategically exploited to overcome common
challenges in drug development.[2][3]

o Conformational Rigidity: The inherent strain of the three-membered ring significantly restricts
the rotational freedom of the molecule. This "conformational locking" can pre-organize a drug
candidate into its bioactive conformation, enhancing its binding affinity and selectivity for the
intended biological target, thereby minimizing off-target effects.[2]

e Metabolic Stability: Cyclopropyl groups are notably resistant to oxidative metabolism by
cytochrome P450 (CYP) enzymes.[4] The high C-H bond dissociation energy makes the
initial hydrogen abstraction step, which is often the first step in metabolic degradation,
energetically unfavorable.[4] This resistance to degradation can lead to a longer in vivo half-
life, potentially allowing for less frequent dosing and improved patient compliance.[2]
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e Improved Physicochemical Properties: The introduction of a cyclopropyl ring can favorably

modulate a compound's properties by enhancing potency, increasing brain permeability, and

decreasing plasma clearance.[5][6] It often serves as a bioisosteric replacement for a gem-

dimethyl group or a vinyl group, offering similar spatial arrangement with superior metabolic

stability.[7]

This guide provides a comprehensive overview of 2-(cyclopropylamino)acetic acid, detailing

its properties, synthesis, and pivotal applications in medicinal chemistry for researchers,

scientists, and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of a building block's fundamental properties is critical for its effective

use in synthesis and for ensuring laboratory safety.

Property Value Source
2-(cyclopropylamino)acetic
IUPAC Name ( yelopropy ) [8]
acid
N-cyclopropylglycine,
Synonyms i [8]
Cyclopropylglycine
CAS Number 10294-18-5 [8]
Molecular Formula CsHoNO:2 [8]
Molecular Weight 115.13 g/mol [8]
White to off-white crystalline
Appearance [9]
powder
Freely soluble in water, slightl
Solubility Y i

soluble in alcohols

GHS Hazard Statements: According to notifications provided to the European Chemicals

Agency (ECHA), this compound is classified as causing skin irritation (H315), serious eye

irritation (H319), and may cause respiratory irritation (H335).[8] Standard laboratory safety

protocols, including the use of personal protective equipment (PPE), should be strictly followed.
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Synthesis Protocols: From Precursor to Final
Product

The synthesis of 2-(cyclopropylamino)acetic acid is typically achieved through a two-stage
process: the preparation of the key precursor, cyclopropylamine, followed by its reaction with a
suitable acetic acid derivative. The protocols described below are designed to be self-
validating, incorporating steps for purification and characterization to ensure the integrity of the

final product.

Workflow for the Synthesis of 2-
(Cyclopropylamino)acetic acid
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Protocol 1: Cyclopropylamine Synthesis
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Caption: Overall workflow for the synthesis of 2-(cyclopropylamino)acetic acid.
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Protocol 1: Synthesis of Cyclopropylamine via Hofmann
Rearrangement

This protocol details the synthesis of the essential precursor, cyclopropylamine, from
cyclopropanecarboxamide. The Hofmann rearrangement is a reliable method for converting a
primary amide into a primary amine with one fewer carbon atom.[10]

Materials:

Cyclopropanecarboxamide

e Sodium hydroxide (NaOH)

e Sodium hypochlorite (NaOCI) solution (e.g., commercial bleach, ~10-15%)
« Distilled water

* Ice bath

» Round-bottom flask equipped with a magnetic stirrer and dropping funnel
« Distillation apparatus

Procedure:

o Preparation of Reagents: Prepare an aqueous solution of sodium hydroxide. Separately, cool
the sodium hypochlorite solution in an ice bath.

¢ Reaction Setup: In a round-bottom flask, dissolve cyclopropanecarboxamide in a cold
agueous solution of sodium hydroxide. The flask should be placed in an ice bath to maintain
a temperature of 0-5°C.

o Causality: The reaction is highly exothermic. Low temperature is crucial to control the
reaction rate, prevent side reactions, and ensure the stability of the intermediate N-
chloroamide.

» Addition of Hypochlorite: Slowly add the chilled sodium hypochlorite solution dropwise to the
stirred amide solution, ensuring the temperature does not rise above 5°C.[11]
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e Aging: After the addition is complete, allow the mixture to stir in the ice bath for
approximately 1-2 hours to ensure the complete formation of the chlorinated intermediate.
[10]

o Rearrangement and Distillation: Remove the ice bath and slowly heat the reaction mixture.
The chlorinated intermediate will rearrange to form an isocyanate, which is then hydrolyzed
to cyclopropylamine.

e Product Collection: The low-boiling cyclopropylamine (boiling point: ~50°C) will distill off.[12]
Collect the distillate, which will be an aqueous solution of cyclopropylamine.

o Self-Validation: The identity of the cyclopropylamine can be confirmed by GC-MS analysis
or by converting a small aliquot to a known derivative for melting point determination. The
concentration of the aqueous solution can be determined by titration.

Protocol 2: Synthesis of 2-(Cyclopropylamino)acetic
acid

This protocol describes the N-alkylation of cyclopropylamine with bromoacetic acid to yield the
final product. This is a standard nucleophilic substitution reaction.

Materials:

Aqueous cyclopropylamine solution (from Protocol 1)

e Bromoacetic acid

e Sodium carbonate (NazCOs) or another suitable base

e Acetone

¢ Distilled water

e pH meter or pH paper

¢ Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:
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Reaction Setup: In a round-bottom flask, dissolve bromoacetic acid in water.

Base Addition: Slowly add a solution of sodium carbonate in water to the bromoacetic acid
solution until the pH is neutral to slightly basic (pH 7-8).

o Causality: The base deprotonates the carboxylic acid to form the more soluble carboxylate
salt and will neutralize the HBr formed during the reaction.

Nucleophilic Addition: Add the aqueous cyclopropylamine solution to the flask. A molar
excess of cyclopropylamine is often used to drive the reaction to completion and minimize
dialkylation.

Reaction: Gently heat the mixture to reflux (or maintain at a controlled temperature, e.g., 50-
60°C) for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer
Chromatography (TLC).

Workup and Isolation:
o Cool the reaction mixture to room temperature.

o Carefully acidify the solution with dilute HCI to a pH of approximately 3-4. The product,
being an amino acid, is least soluble at its isoelectric point.

o Cool the solution in an ice bath to precipitate the crude product.
o Collect the solid by vacuum filtration and wash with a small amount of cold water.
Purification:

o Recrystallize the crude solid from a suitable solvent system, such as a water/ethanol or
water/acetone mixture, to obtain the pure 2-(cyclopropylamino)acetic acid.

o Dry the purified crystals under vacuum.
Characterization (Self-Validation):

o H NMR & 8C NMR: Confirm the chemical structure and assess purity.
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o Mass Spectrometry (MS): Verify the molecular weight of the compound (115.13 g/mol ).

o Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (N-H, C=0, O-
H).

o Melting Point: Compare with the literature value as a measure of purity.

Applications and Strategic Insights in Drug Design

The utility of 2-(cyclopropylamino)acetic acid and related cyclopropyl-containing fragments is
well-documented across numerous therapeutic areas.

Conceptual Role of the Cyclopropyl Moiety in Drug
Design
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Caption: Strategic benefits of incorporating a cyclopropyl group in drug design.

Case Studies and Therapeutic Areas

« Antiviral and Anticancer Agents: The cyclopropylamine moiety is a key structural feature in
various therapeutic agents.[12] For example, cyclopropyl groups are present in FDA-
approved drugs for treating HIV/AIDS and Hepatitis C.[3] Their ability to enhance metabolic
stability is particularly valuable in chronic therapies.

o Agrochemicals: Beyond pharmaceuticals, cyclopropylamine is an important intermediate in
the synthesis of herbicides and pesticides.[10][12] For example, it is a precursor to
cyromazine, an ectoparasiticide.[10]
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o Respiratory Diseases: While not 2-(cyclopropylamino)acetic acid itself, the closely related
derivative 2-[1-(mercaptomethyl)cyclopropyl]acetic acid is a known intermediate in the
synthesis of Montelukast.[13] Montelukast is a leukotriene receptor antagonist used for the
maintenance treatment of asthma. This highlights the utility of the cyclopropyl acetic acid
core in developing inhibitors for inflammatory pathways.[14]

e Central Nervous System (CNS) Disorders: The cyclopropylamine structure is integral to
certain Monoamine Oxidase Inhibitors (MAOQIs) used as antidepressants.[12] The rigid nature
of the ring helps orient the molecule correctly within the enzyme's active site.

Conclusion

2-(Cyclopropylamino)acetic acid is far more than a simple amino acid derivative; it is a
strategic tool in the medicinal chemist's arsenal. Its defining feature, the cyclopropyl ring,
provides a powerful method for instilling conformational rigidity and metabolic stability into drug
candidates.[2][4] By understanding the unique properties of this scaffold and mastering its
synthesis, researchers can effectively address common liabilities in drug discovery, such as
poor pharmacokinetics and low potency. The detailed protocols and conceptual frameworks
provided herein serve as a practical guide for leveraging this versatile building block to
engineer the next generation of safer and more effective therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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